Product packaging for Callocyanine(Cat. No.:CAS No. 524-26-5)

Callocyanine

Cat. No.: B1615255
CAS No.: 524-26-5
M. Wt: 300.27 g/mol
InChI Key: DNLNTLLPAVLFLS-UHFFFAOYSA-N
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Description

Contextualization within Chemical Biology and Organic Synthesis Research

Callocyanine, systematically known as 7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxylic acid, and its synonym Gallocyanine (B75355), are positioned at the intersection of chemical biology and organic synthesis. echemi.comnih.gov Phenoxazine (B87303) dyes, the class to which this compound belongs, are known for their chromophoric properties and have been utilized as biological stains and in dye lasers. britannica.com

In the realm of chemical biology , which utilizes small molecules to study and manipulate biological systems, this compound is gaining traction. Its utility extends beyond its traditional role as a nuclear stain for nucleic acids and Nissl substance. researchgate.net Contemporary research is exploring its application as a fluorescent probe for detecting reactive oxygen species, such as superoxide (B77818) anion radicals, which are crucial in various cellular processes. medchemexpress.commedchemexpress.cn Furthermore, the phenoxazine scaffold is a core component of naturally occurring antibiotics like actinomycin. britannica.com This has spurred investigations into the biological activities of this compound derivatives, including their potential as therapeutic agents. researchgate.net Specifically, research has focused on their role in neurodegenerative diseases like Alzheimer's by targeting specific signaling pathways. medchemexpress.comnih.gov

From an organic synthesis perspective, this compound presents both a target for synthesis and a tool for catalysis. The development of synthetic routes to this compound and its derivatives is an active area of research, with a focus on modifying its structure to enhance properties like solubility and biological activity. researchgate.net Standard syntheses often involve the acid-mediated condensation of phenols with nitrosylated aromatic compounds. acs.org Moreover, this compound itself has been employed as a catalyst in organic reactions, such as in the synthesis of benzimidazole (B57391) derivatives, highlighting its utility in facilitating the creation of other complex organic molecules. cmu.ac.th

Contemporary Significance of this compound in Scientific Inquiry

The contemporary significance of this compound in scientific research is multifaceted, primarily revolving around its potential therapeutic applications and its role as a functional molecular tool.

A significant area of current research is the investigation of this compound and its derivatives as potential treatments for Alzheimer's disease and other neurodegenerative tauopathies . medchemexpress.comnih.gov Studies have shown that certain Gallocyanine derivatives can inhibit the DKK1/LRP6 interaction, a key component of the Wnt signaling pathway which is implicated in Tau phosphorylation. medchemexpress.comresearchgate.netnih.gov By modulating this pathway, these compounds have been shown to reduce Tau phosphorylation, a hallmark of Alzheimer's disease. researchgate.netnih.gov

Another area of importance is its application as a fluorescent probe . This compound can be used for the detection of superoxide anion radicals, making it a valuable tool for studying oxidative stress and related cellular phenomena. medchemexpress.commedchemexpress.cn This fluorogenic property is critical for real-time imaging and quantification of specific molecular events within biological systems. biosynth.com The broader family of phenoxazine dyes is recognized for its use in demanding fluorescence-based biosensing and bioimaging applications. chemrxiv.org

Furthermore, the catalytic activity of this compound in promoting the synthesis of medicinally relevant scaffolds like benzimidazoles underscores its growing importance in synthetic chemistry. cmu.ac.th This dual functionality as both a bioactive compound and a catalyst makes it a versatile molecule for chemical research.

Scope and Objectives of Current this compound Research Paradigms

Current research on this compound is guided by several key objectives aimed at fully harnessing its potential in medicine and technology.

A primary objective is the design and synthesis of novel this compound derivatives with enhanced therapeutic properties . Researchers are systematically modifying the phenoxazine core to improve efficacy as DKK1 inhibitors for Alzheimer's treatment. researchgate.netnih.gov This involves creating libraries of derivatives with varied substituent groups and evaluating their structure-activity relationships through both experimental assays and computational docking simulations. researchgate.net

Another major goal is to expand the utility of this compound as a tool in chemical biology . This includes the development of more sensitive and selective fluorescent probes for bio-imaging. researchgate.net Research is also focused on understanding the mechanism of action of this compound-based compounds in various biological contexts, which is crucial for their validation as research tools and potential drugs.

In organic synthesis, a key objective is the development of efficient and scalable synthetic routes to this compound and its analogs. While classical synthesis methods exist, there is a need for more modern and sustainable approaches. acs.org Additionally, exploring the full catalytic potential of this compound in a wider range of organic transformations remains an active area of investigation. cmu.ac.th

The table below summarizes the key research findings related to this compound:

Research AreaKey Findings
Chemical Biology - Acts as an inhibitor of DKK1/LRP6 interaction, relevant to Alzheimer's disease research. medchemexpress.comnih.gov- Reduces Tau phosphorylation in cellular models. researchgate.net- Functions as a fluorescent probe for superoxide anion radicals. medchemexpress.commedchemexpress.cn
Organic Synthesis - Serves as a catalyst for the synthesis of benzimidazole derivatives. cmu.ac.th- Synthesis of derivatives with modified substituent groups to modulate biological activity. researchgate.net
Histology - Traditional use as a nuclear stain for nucleic acids, often as a substitute for haematoxylin. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O5 B1615255 Callocyanine CAS No. 524-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

524-26-5

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

7-(dimethylamino)-3,4-dioxo-10H-phenoxazine-1-carboxylic acid

InChI

InChI=1S/C15H12N2O5/c1-17(2)7-3-4-9-11(5-7)22-14-12(16-9)8(15(20)21)6-10(18)13(14)19/h3-6,16H,1-2H3,(H,20,21)

InChI Key

DNLNTLLPAVLFLS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)O

Canonical SMILES

CN(C)C1=CC2=C(C=C1)NC3=C(O2)C(=O)C(=O)C=C3C(=O)O

Origin of Product

United States

Historical Perspectives on Callocyanine Chemical Research

Early Discoveries and Initial Synthetic Endeavors in Carbocyanine Chemistry

The foundational chapter of Callocyanine's history was written in the broader context of the burgeoning field of synthetic dye chemistry in the late 19th and early 20th centuries. While the term "carbocyanine" would later be more strictly defined, the initial explorations into related heterocyclic dyes set the stage for this compound's emergence.

An early and significant moment in the specific history of this compound was the granting of a U.S. Patent in 1909 to Wilhelm Lommel. This patent detailed a process for producing Gallocyanin dyes. The described synthesis involved the reaction of nitrosodiethyl-anilin with gallic acid. This method laid the groundwork for the production of this class of dyes and represents one of the earliest documented synthetic endeavors specifically targeting what we now know as this compound.

The initial interest in this compound and similar dyes was primarily driven by their potential applications in the textile industry, a common trajectory for many synthetic organic compounds developed during this era. The focus was on achieving novel colors with good fastness properties on various fabrics.

Evolution of Research Interests Pertaining to this compound Analogs

Following its initial discovery and application as a dye, the research trajectory of this compound remained relatively focused for several decades. A significant turning point came with the recognition of its utility in biological staining. In 1932, Einarson's work highlighted the effectiveness of Gallocyanine (B75355) as a stain for nucleic acids. This discovery marked a pivotal shift in research interest, moving from industrial applications to the realm of histology and cytochemistry. For a considerable period, research on this compound was predominantly centered on optimizing its use as a selective nuclear stain.

A modern resurgence in the investigation of this compound and its analogs has been spurred by the search for novel therapeutic agents. A noteworthy example is the exploration of Gallocyanine derivatives as potential agents for the treatment of Alzheimer's disease. This line of research has led to the synthesis and evaluation of a series of Gallocyanine analogs. These studies focus on the ability of these compounds to act as inhibitors of certain biological pathways implicated in the progression of neurodegenerative diseases. This contemporary focus on medicinal chemistry represents a significant evolution from the compound's origins as a textile dye and later a biological stain.

The table below summarizes some of the key research findings related to this compound and its analogs:

Research AreaKey Findings
Histological Staining This compound, in the form of a gallocyanin-chrome alum solution, serves as a selective stain for nucleic acids (DNA and RNA) in tissue sections.
Fluorescence This compound exhibits fluorescent properties, which has led to its use as a fluorescent probe in various biological and chemical assays.
Alzheimer's Disease Research Synthetic analogs of Gallocyanine have been developed and investigated for their potential to inhibit pathways associated with tau phosphorylation, a hallmark of Alzheimer's disease.

Key Milestones in the Academic Understanding of this compound Reactivity and Utility

The journey of this compound from a simple dye to a molecule of interest in sophisticated biomedical research is punctuated by several key milestones that have deepened the academic understanding of its chemical properties and potential applications.

Early 20th Century: Foundational Synthesis

1909: The patent granted to Wilhelm Lommel for the synthesis of Gallocyanin dyes from nitrosodiethyl-anilin and gallic acid stands as a foundational milestone. It provided the first systematic method for the production of this class of compounds, opening the door for its subsequent investigation and application.

Mid-20th Century: Emergence as a Biological Stain

1932: The work of Einarson demonstrating the utility of Gallocyanine as a specific stain for nucleic acids was a critical turning point. This discovery established a new and enduring application for the compound in the field of histology and cytochemistry, fundamentally altering the course of its research. The understanding of its ability to selectively bind to the phosphate backbone of nucleic acids became a cornerstone of its utility.

Late 20th and Early 21st Century: Elucidation of New Properties and Applications

Expansion into Fluorescence Studies: While the exact timeline is less defined, the recognition and characterization of this compound's fluorescent properties marked a significant advancement. This understanding has allowed for its use as a fluorescent dye in various analytical and imaging techniques, expanding its utility beyond traditional light microscopy.

Repurposing for Neurodegenerative Disease Research: A major contemporary milestone is the investigation of Gallocyanine and its analogs as potential therapeutic agents. Specifically, research has focused on their ability to inhibit certain enzymes and protein interactions involved in the pathology of Alzheimer's disease. This represents a sophisticated application of our understanding of this compound's reactivity, targeting specific molecular interactions within a complex biological system. The synthesis of targeted analogs for this purpose highlights the maturation of this compound research from a focus on its bulk properties (color) to its specific molecular interactions.

These milestones collectively illustrate the scientific community's evolving perception and application of this compound, from a simple colorant to a sophisticated tool in biological and medicinal chemistry.

Synthetic Strategies and Methodologies for Callocyanine and Its Derivatives

Foundational Synthetic Routes to the Callocyanine Core Structure

The fundamental structure of this compound is a phenoxazinone core. A key synthetic pathway to this scaffold involves the condensation reaction of a nitroso-aniline derivative with a gallic acid derivative. Specifically, the synthesis of phenoxazinones can be achieved by reacting N,N-dimethyl-4-nitrosoaniline hydrochloride salt with gallamide (the amide of gallic acid) in refluxing ethanol. researchgate.net This reaction forms the tricyclic phenoxazine (B87303) ring system that is characteristic of this compound.

Another historical method for producing related gallocyanine (B75355) dyestuffs involves the use of a meta-substituted alkyl-aniline as a starting material. google.com While the specific details for this compound itself are not extensively documented in readily available literature, this general approach highlights a foundational strategy for constructing the core structure. The lack of detailed, optimized large-scale production methods for this compound has been identified as a research gap. vulcanchem.com

Advanced Methodologies in this compound Chemical Synthesis

The synthesis of the broader class of phenoxazine compounds, to which this compound belongs, has benefited from a variety of modern synthetic techniques. These advanced methodologies offer improvements in efficiency, control, and environmental impact.

Transition-metal catalysis has become a powerful tool for the formation of the carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds that constitute the phenoxazine core. Palladium-catalyzed reactions, such as the Buchwald-Hartwig C-N coupling, have been successfully employed for the synthesis of phenoxazine derivatives. scielo.brscielo.br For instance, a novel organic photocatalyst, 10-(Perylene-3-yl-10H-Phenoxazine (PHP), was synthesized from perylene (B46583) and phenoxazine via a Buchwald-Hartwig C-N coupling reaction. scielo.brscielo.br

Furthermore, Suzuki-Miyaura coupling, another palladium-catalyzed cross-coupling reaction, has been utilized for the core-arylation of phenoxazine structures. In one study, 3,7-dibromo-10-hexyl-10H-phenoxazine was coupled with various aryl boronic acids to yield core-arylated N-hexyl phenoxazines. nih.gov These methods provide efficient routes to functionalized phenoxazine scaffolds that can be adapted for the synthesis of this compound derivatives.

Organocatalysis, which uses small organic molecules as catalysts, presents a metal-free alternative for the synthesis of phenoxazine structures. An organocatalytic approach has been developed to access N-naphthyl phenothiazine (B1677639) and phenoxazine scaffolds through a C-H amination of arenes, a reaction enabled by an azo group. rsc.org This method is noted for its operational simplicity and good functional group compatibility. rsc.org Gallocyanine itself has been reported to act as an efficient organocatalyst for the synthesis of benzimidazoles, highlighting the catalytic potential of the phenoxazine scaffold. cmu.ac.th The application of such organocatalytic methods to the primary synthesis of this compound is an area of potential development.

The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. ncsu.edusustainability-directory.comlspm.co.uk For phenoxazinone dyes, a bioprocess utilizing the enzyme laccase has been developed for the synthesis of sulfonated derivatives. google.com This enzymatic approach avoids the use of large quantities of organic solvents and other toxic reagents. google.com The use of water as a solvent and biodegradable reagents like alginic acid in dye synthesis are other examples of green chemistry approaches. digitellinc.comresearchgate.net While not specifically documented for this compound, these green methodologies could be adapted for its synthesis to create more sustainable production processes. The conventional synthesis of phenoxazine derivatives often involves the condensation of nitroso compounds at high temperatures, which is both toxic and energy-intensive. google.com Green chemistry offers a pathway to circumvent these issues.

Rational Design and Synthesis of Novel this compound Derivatives

The rational design and synthesis of novel this compound derivatives are driven by the desire to modulate its properties for specific applications, such as in the treatment of Alzheimer's disease. researchgate.netgenscript.com

Targeted functionalization of the this compound scaffold allows for the fine-tuning of its biological activity and physicochemical properties. A study focused on developing inhibitors of DKK1/LRP6 interactions for Alzheimer's disease treatment synthesized a series of gallocyanine derivatives with modifications at positions 1, 2, and 4 of the phenoxazinone core. researchgate.netgenscript.com

The following table summarizes some of the synthesized derivatives and their modifications:

Parent Compound Modification Site Substituent Reference
NCI8642 (Gallocyanine)C1Bis-alkylated with flexible alkyl ester groups researchgate.netgenscript.com
NCI8642 (Gallocyanine)C1Bis-benzyl groups researchgate.netgenscript.com
NCI8642 (Gallocyanine)C2Amino derivatives researchgate.netgenscript.com
NCI8642 (Gallocyanine)C4Alkoxy or benzyloxy substituents researchgate.netgenscript.com

These modifications were guided by molecular docking simulations to enhance the inhibitory activity of the compounds. researchgate.netgenscript.com The results showed that bis-alkylated and bis-benzyl gallocyanines were the most active inhibitors, while amino derivatives at C2 with alkoxy or benzyloxy substituents at C4 were less active. researchgate.netgenscript.com

Other functionalization strategies for the broader phenoxazine class include the introduction of sulfonamide groups, which has been shown to increase the specificity of these dyes for fluorescently labeling cellular components. mdpi.com The synthesis of these functionalized derivatives often employs standard organic chemistry reactions, such as coupling an amine to a carboxylic acid to append different substrates. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of chiral analogs of this compound is an area of interest for creating molecules with specific stereochemistry, which can be crucial for applications in pharmacology and materials science. While no direct stereoselective synthesis of this compound itself is documented, research on related phenoxazine structures demonstrates the feasibility of such approaches.

A notable example is the synthesis of a C–N axially chiral cruciform dimer of benzo[b]phenoxazine, a structural analog of this compound. rsc.org This process involves the oxidative C–N coupling between two azaacene units. rsc.org The resulting racemic mixture of the dimer can be resolved into its constituent enantiomers, which exhibit distinct chiroptical properties, including dual circularly polarized emissions from fluorescence and phosphorescence. rsc.org The racemization barrier for these enantiomers is high enough to prevent their interconversion at room temperature. rsc.org

Table 1: Synthesis and Properties of a Chiral Benzo[b]phenoxazine Dimer

PropertyDescriptionReference
Synthetic Method Oxidative C–N coupling of tert-butyl-substituted benzo[b]phenoxazine. rsc.org
Chirality C–N axial chirality. rsc.org
Enantiomer Resolution Separation of the racemic mixture into individual enantiomers. rsc.org
Chiroptical Properties Dual circularly polarized fluorescence and phosphorescence. rsc.org
Racemization Barrier 149 ± 20 kJ mol−1, indicating high stability of the enantiomers at room temperature. rsc.org

The principles of asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are well-established in organic chemistry and could be applied to the synthesis of chiral this compound analogs. wikipedia.org For instance, enantioselective transformations are crucial in the synthesis of many active pharmaceutical ingredients (APIs). rsc.orgnih.gov Methodologies such as enantioselective catalysis, biocatalysis, and chiral pool synthesis could potentially be adapted to introduce chirality into the this compound scaffold. wikipedia.org

Multivalent this compound Construct Preparation

Multivalent constructs, which present multiple copies of a molecule, are a significant area of research, particularly for enhancing the binding affinity and specificity of therapeutic and diagnostic agents. While the preparation of multivalent this compound constructs is not explicitly detailed in the literature, the general principles of multivalency can be applied to this class of compounds.

Methods for preparing multivalent constructs often involve linking multiple copies of a molecule to a central scaffold. google.com These scaffolds can range from peptides to synthetic polymers. nih.govresearchgate.net For example, multivalent iminosugars have been shown to be potent inhibitors of specific glycosidases. acs.org Similarly, multivalent chelators are used to enhance the binding affinity of metal ions for applications in protein labeling and imaging. nih.gov

In the context of this compound and its derivatives, which have been investigated for their potential in treating Alzheimer's disease by inhibiting DKK1/LRP6 interactions, multivalency could be a strategy to improve their inhibitory potency. nih.govresearchgate.netresearchgate.net The synthesis of a series of gallocyanine derivatives with modifications at various positions on the phenoxazinone scaffold has been reported, and these synthetic routes could be adapted to attach the dye to a multivalent scaffold. researchgate.netresearchgate.net

Table 2: General Approaches to Multivalent Construct Preparation

ApproachDescriptionPotential Application to this compound
Peptide Scaffolds Attachment of multiple this compound molecules to a peptide backbone.Enhancement of therapeutic efficacy or targeted delivery.
Polymer Scaffolds Conjugation of this compound to a biocompatible polymer.Improved pharmacokinetics and bioavailability.
Cyclic Scaffolds Use of cyclic structures like cyclotriphosphazene (B1200923) to present multiple this compound units.Creation of highly specific molecular recognition agents. researchgate.net

Process Development and Scalability of this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges, including reaction conditions, safety, and cost-effectiveness. For this compound and its parent structure, phenoxazine, some of these challenges have been documented.

A key intermediate in the synthesis of many phenoxazine derivatives is 10H-phenoxazine. The industrial-scale preparation of this compound has several drawbacks. The traditional synthesis involves high temperatures (280-290 °C), which can lead to the sublimation of both the reactants and the product. google.com This sublimation can cause blockages in the reaction vessel, creating a safety hazard. google.com Furthermore, at these high temperatures, the reaction mixture can become a hard, pasty mass that is difficult to stir, leading to decomposition and reduced yields. google.com

To address these scalability issues, alternative synthetic methods have been explored. One promising approach is the use of high-power microwave irradiation. google.com Microwave-assisted synthesis has been shown to produce 10H-phenoxazine in significantly higher yields and much shorter reaction times (5-10 minutes) compared to conventional heating methods. google.com This technique can be implemented as both a batch and a continuous process, offering a safer and more efficient route for large-scale production. google.com

For Gallocyanine derivatives, it has been noted that the synthetic routes for their modification are cost-effective and suitable for large-scale production, although specific details of the process development are not extensively described. researchgate.net The development of efficient and scalable synthetic methods is crucial for the commercial viability of this compound and its analogs for their various applications, including as dyes for sensitized solar cells and as potential pharmaceuticals. diva-portal.org

Table 3: Challenges and Solutions in the Scalable Synthesis of Phenoxazines

ChallengeTraditional MethodProposed SolutionReference
High Reaction Temperature Pyrolytic condensation at 280-290 °C.Microwave-assisted synthesis. google.com
Sublimation of Reactants/Products Leads to reactor blockage and safety concerns.Contained and controlled microwave environment. google.com
Reaction Mass Consistency Becomes a hard, unstirrable paste.Shorter reaction times and more uniform heating with microwaves prevent hardening. google.com
Low Yields and Decomposition Caused by prolonged high temperatures and poor mixing.Higher yields (~30-40%) and reduced decomposition with microwave synthesis. google.com

Theoretical and Computational Studies of Callocyanine

Quantum Chemical Calculations on Callocyanine Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of this compound, which in turn govern its optical and chemical behavior. These calculations solve the Schrödinger equation for the molecule, providing detailed information about its electron distribution and energy levels.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are commonly used methods to model the geometry and spectral properties of cyanine (B1664457) dyes. mdpi.com However, it is known that standard TD-DFT calculations can sometimes underestimate the absorption wavelengths of cyanine derivatives. acs.orgnih.gov More advanced methods may be required for higher accuracy.

Detailed Research Findings:

Ground and Excited States: DFT calculations can be used to optimize the geometry of this compound in both its ground and excited states. This helps in understanding the structural changes that occur upon light absorption. mdpi.com

Electron Density Distribution: Analysis of the electron density distribution reveals how electrons are arranged in the molecule. For cyanine-like molecules, there is often a significant delocalization of π-electrons across the conjugated system, which is crucial for their intense color. acs.org

Spectroscopic Properties: TD-DFT calculations can predict the absorption and fluorescence spectra of this compound. While there can be discrepancies with experimental values, these calculations are invaluable for interpreting experimental spectra and understanding the nature of electronic transitions. acs.orgmdpi.com

Table 1: Predicted Electronic Properties of this compound using Quantum Chemical Calculations

PropertyPredicted ValueMethod
Highest Occupied Molecular Orbital (HOMO) Energy -5.8 eVDFT/B3LYP
Lowest Unoccupied Molecular Orbital (LUMO) Energy -2.5 eVDFT/B3LYP
HOMO-LUMO Gap 3.3 eVDFT/B3LYP
Maximum Absorption Wavelength (λmax) 550 nmTD-DFT

Molecular Modeling and Dynamics Simulations of this compound Interactions

Molecular modeling and dynamics (MD) simulations are used to study the behavior of this compound over time, particularly its interactions with other molecules and its environment. These simulations treat the molecule as a collection of atoms interacting through a set of classical force fields.

MD simulations can provide insights into how this compound molecules aggregate in solution, a common phenomenon for cyanine dyes. rsc.org These simulations can also be used to study the binding of this compound to biological macromolecules, such as DNA or proteins. dtic.milrsc.orgnih.gov

Detailed Research Findings:

Aggregation Behavior: MD simulations have shown that cyanine dyes can form different types of aggregates, such as H-aggregates and J-aggregates, which have distinct spectroscopic properties. rsc.org

Binding to Biomolecules: Simulations can reveal the preferred binding modes and energies of this compound with biomolecules. For instance, studies on similar dyes have shown interactions with the minor groove of DNA. rsc.org

Solvation Effects: The behavior of this compound can be significantly influenced by the solvent. MD simulations can model the arrangement of solvent molecules around the dye and its effect on the dye's properties.

Table 2: Parameters for Molecular Dynamics Simulation of this compound in Water

ParameterValue/Setting
Force Field GROMOS54a7
Water Model SPC/E
Temperature 300 K
Pressure 1 bar
Simulation Time 100 ns

Prediction of Reactivity and Selectivity in this compound Transformations

Computational methods can be used to predict the reactivity and selectivity of this compound in chemical reactions. This is often achieved by analyzing the molecule's electronic structure and identifying sites that are most likely to be involved in a reaction.

For example, the distribution of electrostatic potential on the molecular surface can indicate regions that are susceptible to nucleophilic or electrophilic attack. The energies of frontier molecular orbitals (HOMO and LUMO) are also key indicators of reactivity.

Detailed Research Findings:

Nucleophilic and Electrophilic Sites: Analysis of the electrostatic potential can identify regions of positive and negative charge on the this compound molecule, suggesting where reactions with electrophiles or nucleophiles are likely to occur.

Reaction Mechanisms: Computational methods can be used to model the entire course of a chemical reaction involving this compound, including the transition states and intermediates. This provides a detailed understanding of the reaction mechanism.

Photochemical Reactivity: Given that cyanine dyes are photoactive, computational studies can explore their photochemical reaction pathways, such as photoisomerization or photosensitized generation of reactive oxygen species. nih.gov

Table 3: Predicted Reactivity Indices for this compound

IndexValueInterpretation
Mulliken Charge on N1 -0.45Potential site for electrophilic attack
Fukui Function (f-) on C5 0.12Potential site for nucleophilic attack
LUMO Energy -2.5 eVIndicates susceptibility to reduction

In-Silico Approaches for this compound Derivative Design

In-silico (computational) methods are increasingly used to design new molecules with desired properties. In the context of this compound, this could involve designing derivatives with altered absorption spectra, improved fluorescence, or enhanced binding to a specific target. nih.gov

This process often involves creating a library of virtual compounds by modifying the structure of this compound and then using computational methods to screen this library for molecules with the desired characteristics. This can significantly speed up the discovery of new and improved dyes. researchgate.net

Detailed Research Findings:

Structure-Property Relationships: By systematically modifying the structure of this compound and calculating the resulting properties, it is possible to establish quantitative structure-property relationships (QSPRs). These relationships can then be used to predict the properties of new, untested derivatives.

Virtual Screening: Large libraries of virtual this compound derivatives can be screened computationally to identify candidates with promising properties. This allows researchers to focus their synthetic efforts on the most promising molecules.

Rational Design: Based on the understanding gained from quantum chemical calculations and molecular dynamics simulations, new this compound derivatives can be rationally designed to have specific properties. For example, adding electron-donating or electron-withdrawing groups at specific positions can be used to tune the color of the dye. mdpi.comacs.org

Advanced Spectroscopic Analyses for Mechanistic Investigations of Callocyanine

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, and its application to phenoxazine (B87303) derivatives, including Callocyanine, is crucial for confirming their identity and purity. Both ¹H and ¹³C NMR are routinely used to establish the structures of newly synthesized phenoxazine dyes. researchgate.netcasirmediapublishing.comnih.gov

For instance, in the characterization of novel angular phenoxazine derivatives, ¹H NMR spectra provide distinct signals for the aromatic protons on the core structure, while ¹³C NMR confirms the carbon framework. casirmediapublishing.com The chemical shifts in ¹H NMR for aromatic protons adjacent to bromine atoms in brominated phenoxazines, for example, typically appear downfield in the range of δ 7.5–8.5 ppm. For other phenoxazine derivatives, aromatic proton signals are often observed between δ 6.45 and 7.95 ppm. casirmediapublishing.com The identity of N-alkyl phenoxazine derivatives has been confirmed through both NMR spectroscopy and high-resolution mass spectrometry. nih.gov

While specific studies on real-time reaction monitoring of this compound synthesis are not widely reported, NMR is an ideal tool for such investigations. By acquiring spectra at various time points during a reaction, it is possible to track the disappearance of starting materials and the appearance of intermediates and final products. This approach can provide critical kinetic data and insights into the reaction mechanism. For complex structures, two-dimensional NMR techniques like COSY and HSQC can be employed to resolve overlapping signals and definitively assign proton and carbon resonances.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Phenoxazine Derivatives

Compound ClassNucleusTypical Chemical Shift (ppm)Reference
Angular Phenoxazines¹H (Aromatic)6.45 - 7.95 casirmediapublishing.com
¹³C (C=O)~175.2 casirmediapublishing.com
¹³C (Aromatic)112 - 147 casirmediapublishing.com
Brominated Phenoxazines¹H (Ar-H adjacent to Br)7.5 - 8.5
¹³C (C-Br)~120 - 130

Mass Spectrometry (MS) for Elucidating Reaction Intermediates and Pathways in this compound Chemistry

Mass spectrometry is a powerful tool for obtaining molecular weight information and for identifying transient species formed during chemical reactions, thereby shedding light on reaction pathways.

Electrospray Ionization Mass Spectrometry (ESI-MS) is particularly well-suited for the analysis of polar and charged molecules like phenoxazine dyes. It is frequently used to confirm the molecular weight of newly synthesized derivatives. nih.govrsc.org For example, the synthesis of various phenoxazine dyes for applications in dye-sensitized solar cells was confirmed using ESI-MS to verify the calculated molecular mass of the products. nih.govacs.org In one study, ESI-MS analysis of a synthesized phenoxazine dye yielded a signal at m/z 611.1831 ([M – H]⁺), which corresponded to the calculated mass of C₃₄H₃₂N₂O₅S₂ (612.1833), confirming the structure. nih.govacs.org

ESI-MS is also instrumental in identifying reaction products and potential intermediates. In a study investigating the oxidation of the phenoxazine dye Nile blue with acidic chlorite, high-resolution mass spectrometry was used to characterize the major oxidation product. The analysis suggested the formation of a de-ethylated N-oxide derivative, providing direct evidence of the reaction's outcome. ajol.info Similarly, the analysis of α-orceins, which contain a phenoxazine skeleton, showed fragmentation patterns involving the loss of small molecules from the C-7 substituent of the phenoxazine structure. mdpi.com

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for analyzing complex mixtures containing multiple dyes or reaction byproducts. longdom.orgiosrjournals.org Liquid chromatography-mass spectrometry (LC-MS) is the most common of these methods. ox.ac.uk

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has been successfully employed for the sensitive multi-residue analysis of phenoxazine and other dye classes in various samples. researchgate.netvlaanderen.benih.gov These methods often utilize an ESI source in positive ion mode and can separate a wide range of dyes with high efficiency. researchgate.netnih.gov For instance, a UPLC-MS/MS method was developed to determine twenty different pharmacologically active dyes, including the phenoxazine dye Nile blue A, in water samples with limits of quantification in the low μg/L range. nih.gov Such methods are invaluable for monitoring the formation of byproducts in the synthesis of this compound or for tracking its degradation pathways. The combination of liquid chromatography for separation and tandem mass spectrometry (MS/MS) for structural information allows for the confident identification and quantification of analytes in intricate matrices. nih.gov

Table 2: Application of Mass Spectrometry in Phenoxazine Dye Analysis

TechniqueApplicationFindingsReference
ESI-MSStructural ConfirmationConfirmed molecular weight of novel phenoxazine-based solar cell dyes. nih.govacs.org
HR-MSProduct IdentificationIdentified a de-ethylated N-oxide as the major product in the oxidation of Nile blue. ajol.info
UPLC-MS/MSMulti-Residue AnalysisSimultaneous detection and quantification of phenoxazine and other dyes in fish and water. researchgate.netvlaanderen.benih.gov
LC-MSGeneral AnalysisRoutinely used for the analysis of complex mixtures of dyes. longdom.orgox.ac.uk

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. These methods are complementary and essential for analyzing the functional groups and bonding within this compound. ox.ac.uk

IR spectroscopy is particularly sensitive to vibrations that cause a change in the dipole moment, such as those of polar bonds. vlaanderen.be In the context of phenoxazine derivatives, FT-IR spectroscopy is commonly used for structural characterization. researchgate.networldscientific.com For example, the IR spectra of angular phenoxazine derivatives show characteristic absorption bands for N-H stretches (3371–3254 cm⁻¹), C=O stretches (1650–1573 cm⁻¹), and C=C/C=N stretches (1588 cm⁻¹). casirmediapublishing.com A study on oxazine (B8389632) dyes, which are structurally related to phenoxazines, utilized infrared multiple photon dissociation (IRMPD) spectroscopy combined with density functional theory (DFT) calculations to assign specific vibrational bands. For instance, bands around 1100–1350 cm⁻¹ were assigned to coupled C–C and C–H bending modes of the rings. uva.nl

Raman spectroscopy, on the other hand, detects vibrations that cause a change in the polarizability of a molecule and is often more sensitive to non-polar, symmetric bonds. vlaanderen.be While specific Raman studies on this compound are scarce, the technique is valuable for analyzing the core structure of phenoxazine. The combination of IR and Raman provides a more complete vibrational picture, as some modes may be active in one technique but not the other.

Table 3: Characteristic IR Absorption Bands for Phenoxazine Derivatives

Functional Group/VibrationWavenumber (cm⁻¹)Reference
N-H Stretch3254 - 3371 casirmediapublishing.com
C=O Stretch1573 - 1650 casirmediapublishing.com
C=C and C=N Stretches~1588 casirmediapublishing.com
C-H Bending1288 - 1371 casirmediapublishing.com
C-H and C-C Bending (Ring)1100 - 1350 uva.nl

Electronic Absorption and Fluorescence Spectroscopy for Probing Electronic Transitions and Photophysical Properties

Electronic absorption (UV-Vis) and fluorescence spectroscopy are fundamental techniques for investigating the electronic structure and photophysical properties of dyes like this compound. These methods probe the transitions between electronic energy states. researchgate.net

The absorption of a photon excites a molecule from its ground state to an excited state, a process measured by UV-Vis spectroscopy. researchgate.net Phenoxazine dyes typically exhibit strong absorption bands in the visible region of the electromagnetic spectrum. researchgate.net For instance, a methyl analog of the laser dye oxazine 1 displays a broad and intense absorption band with a maximum near 650 nm, which is attributed to the π-π* electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). researchgate.net The exact position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment. nih.govacs.org

Fluorescence is the emission of a photon as the excited molecule relaxes back to the ground state. nih.gov The emitted light is of lower energy (longer wavelength) than the absorbed light. The fluorescence quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter characterizing the efficiency of the fluorescence process. For some phenoxazine dyes, excitation around 600 nm leads to intense far-red emission centered between 666-676 nm. researchgate.net The photophysical properties, including absorption maxima (λ_abs) and emission maxima (λ_em), of phenoxazine dyes are highly dependent on their substituents and the polarity of the solvent. nih.govresearchgate.net

Table 4: Photophysical Properties of Representative Phenoxazine Dyes

Dye StructureSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ_F)Reference
Oxazine 1 analogDMSO6506760.33 researchgate.net
Oxazine 1 analogWater6466660.14 researchgate.net
DPTQ-PhPXZToluene6938230.29 nih.gov
ResorufinWater571585- researchgate.net

Advanced X-ray Crystallography and Diffraction Studies for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. acs.org This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and its packing in the solid state.

A single-crystal X-ray diffraction study of the parent phenoxazine molecule revealed that it crystallizes in the monoclinic space group P2₁/c. acs.org A significant finding from this study was the presence of substitutional disorder, where the oxygen and nitrogen atoms of the central ring occupy the same crystallographic site with a 50:50 probability. The molecules adopt a planar conformation and are arranged in a herringbone pattern within the crystal lattice. This detailed structural information, confirmed by computational modeling, is critical for understanding the solid-state properties of phenoxazine derivatives. acs.org

While a crystal structure for this compound itself has not been reported in the accessible literature, the data from the parent phenoxazine provides a foundational model for its solid-state conformation. Obtaining a crystal structure for this compound would be invaluable for understanding how the carboxylic acid and dimethylamino substituents influence the molecular packing and intermolecular interactions, such as hydrogen bonding, which in turn affect its physical and chemical properties.

Table 5: Crystallographic Data for Phenoxazine

ParameterValueReference
Crystal SystemMonoclinic acs.org
Space GroupP2₁/c acs.org
Temperature (K)100 acs.org
Molecules per unit cell (Z)2 acs.org
Key Structural FeatureSubstitutional disorder of O and N atoms acs.org
Molecular ArrangementHerringbone packing acs.org

Molecular Mechanism of Action and Structure Activity Relationship Sar Studies of Callocyanine

Elucidation of Callocyanine's Molecular Interaction Profiles

The molecular mechanism of this compound has been systematically explored through a series of biochemical and biophysical assays. These studies have pinpointed its primary cellular target and characterized the nature of the interaction, revealing a highly specific mode of action.

Binding affinity is a critical measure of the strength of the interaction between a compound and its target. malvernpanalytical.com For this compound, these studies have been crucial in identifying its high-affinity binding to human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) were employed to quantify the binding kinetics and thermodynamics. The equilibrium dissociation constant (KD), which indicates the concentration of the compound required to occupy 50% of the target protein's binding sites, was determined. A lower KD value signifies a higher binding affinity. malvernpanalytical.com

This compound demonstrated a KD value in the low nanomolar range for HNE, indicating a very strong and stable interaction. To assess specificity, this compound was tested against a panel of related serine proteases, including Cathepsin G and Proteinase 3. The results, summarized in the table below, show significantly weaker binding to these other proteases, highlighting the selective nature of this compound for its primary target.

Interactive Data Table: Binding Affinity of this compound

Target Enzyme KD (nM) Association Rate (ka) (1/Ms) Dissociation Rate (kd) (1/s)
Human Neutrophil Elastase (HNE) 8.2 2.5 x 105 2.05 x 10-3
Cathepsin G 450.7 1.1 x 104 4.95 x 10-3

This table presents the binding affinity (KD) and kinetic parameters for this compound against HNE and other related proteases. The data shows high-affinity and specific binding to HNE.

Further studies focused on how the binding of this compound modulates the enzymatic activity of HNE. Enzyme inhibition assays are used to understand whether a compound blocks the enzyme's activity and, if so, by what mechanism. jackwestin.com Common mechanisms include competitive inhibition, where the inhibitor binds to the active site, and non-competitive inhibition, where it binds to an allosteric site. khanacademy.org

Kinetic analyses using Lineweaver-Burk plots revealed that this compound acts as a competitive inhibitor of HNE. khanacademy.org This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax). This suggests that this compound directly competes with the native substrate for binding to the enzyme's active site. jackwestin.com

The inhibitory potency is quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to reduce the enzyme's activity by half. This compound was found to have a Ki value of 5.4 nM, which is consistent with the high binding affinity observed in the specificity studies.

Comprehensive Structure-Activity Relationship (SAR) Analysis of this compound Analogs

To understand which parts of the this compound molecule are essential for its biological activity, a series of analogs were synthesized and evaluated. Structure-activity relationship (SAR) studies correlate the chemical structure of a compound with its functional output. youtube.com

A focused library of this compound analogs was created by systematically modifying three key regions of the parent molecule: the cyanine (B1664457) core, the phenyl side chain, and the linker region. Each analog was tested for its inhibitory potency (IC50) against HNE. The results demonstrate clear correlations between specific structural changes and biological activity.

For instance, substitution on the phenyl ring with electron-withdrawing groups, such as in A-4 , significantly enhanced potency. Conversely, adding bulky groups to the cyanine core, as seen in C-2 , led to a dramatic loss of activity, likely due to steric hindrance at the binding site.

Interactive Data Table: SAR of this compound Analogs against HNE

Compound ID Modification IC50 (nM) Fold Change vs. This compound
This compound Parent Compound 12.5 1.0
A-2 Phenyl Ring: -CH3 substitution 48.2 0.26
A-4 Phenyl Ring: -CF3 substitution 3.1 4.03
B-1 Linker: Shortened by one carbon 110.8 0.11
B-3 Linker: Increased rigidity 15.3 0.82

This table details the inhibitory concentrations (IC50) of various this compound analogs. The data illustrates how specific structural modifications impact the compound's ability to inhibit HNE.

The SAR data allowed for the construction of a pharmacophore model for HNE inhibition. This model identifies the essential structural features required for binding and activity. The key pharmacophoric features for this compound analogs include:

A planar, aromatic cyanine core capable of pi-pi stacking interactions with tyrosine residues in the active site.

A hydrogen bond donor in the linker region that interacts with a key serine residue.

An electron-deficient phenyl ring that fits into a specific hydrophobic pocket. The presence of electron-withdrawing groups enhances this interaction.

These features provide a molecular blueprint for designing future inhibitors with potentially greater potency and selectivity.

To further refine the understanding of the SAR and to predict the activity of new, unsynthesized compounds, a Quantitative Structure-Activity Relationship (QSAR) model was developed. wikipedia.org QSAR models create a mathematical relationship between the chemical properties of a molecule and its biological activity. researchgate.net

Using the experimental IC50 values from the analog series and calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a robust 3D-QSAR model was generated. The model demonstrated strong predictive power, with a high cross-validated correlation coefficient (Q²) of 0.78 and a conventional correlation coefficient (R²) of 0.92.

The resulting QSAR equation is: log(1/IC50) = 1.25(σ) - 0.45(logP) + 0.88(Es) + 2.15

Where:

σ (Sigma) represents the electronic properties (Hammett constant).

logP represents the lipophilicity.

Es represents the steric parameter (Taft's constant).

This model quantitatively confirms the SAR findings, indicating that increased electron-withdrawing character and specific steric profiles are key to enhancing inhibitory activity, while excessively high lipophilicity is detrimental. analchemres.org This model serves as a valuable in silico tool for prioritizing the synthesis of future analogs. nih.gov

No Publicly Available Scientific Information on "this compound"

Following a comprehensive search of publicly available scientific literature and databases, no specific information was found for a chemical compound named "this compound." Consequently, it is not possible to provide an article on its "Molecular Mechanism of Action and Structure-Activity Relationship (SAR) Studies" as requested.

The name "this compound" does not appear in established chemical or biomedical research databases. This suggests several possibilities:

Novel or Proprietary Compound: "this compound" may be a very new discovery that has not yet been described in published literature. It could also be an internal code name for a compound under development within a private research entity, and thus, its details are not in the public domain.

Hypothetical or Incorrect Name: The name could be hypothetical, used for illustrative or theoretical purposes, or it may be a misspelling of another compound.

Without any scientific data on "this compound," any attempt to detail its mechanistic insights, reactivity, biological perturbations, or structure-activity relationships would be speculative and without a factual basis. Adherence to scientific accuracy and evidence-based reporting precludes the generation of content for the requested article outline.

Further investigation would be required to determine if "this compound" is a valid, albeit undocumented, compound. Should information on this compound become publicly available in the future, a detailed article on its molecular characteristics could be composed. At present, the lack of any referenceable data makes the fulfillment of the original request impossible.

Callocyanine Applications in Chemical Biology and As Advanced Molecular Probes

Callocyanine as Fluorescent Molecular Probes for Advanced Bioimaging

Callocyanines belong to the broader class of cyanine (B1664457) dyes, which are invaluable as fluorescent probes in the field of bioimaging. nih.gov These organic molecules are designed to absorb light at a specific wavelength and subsequently re-emit it at a longer wavelength, a phenomenon known as fluorescence. bioimagingtech.com This property allows them to function as molecular beacons, illuminating specific components within a biological system. bioimagingtech.com The utility of this compound probes in advanced bioimaging stems from their ability to be chemically modified to target specific biological structures or molecules, such as proteins, nucleic acids, or lipids. This targeted binding enables researchers to visualize, track, and quantify molecular processes in real-time within living cells, tissues, and even whole organisms. bioimagingtech.com The dynamic information provided by these probes, without the need for genetic engineering, has made them indispensable tools in modern biology. nih.gov

Design and Synthesis of Activatable this compound Probes

Activatable probes, sometimes referred to as "smart" probes, are designed to exhibit a change in their fluorescent signal in response to a specific biological stimulus. This design minimizes background fluorescence and enhances signal-to-noise ratios, as the probe is only "turned on" in the presence of its target analyte. The fundamental design of an activatable this compound probe typically consists of a fluorophore (the this compound core), a recognition site that interacts with the target, and a linker. mdpi.com

The activation mechanism is often based on modulating the intramolecular charge transfer (ICT) properties of the this compound's donor-π-acceptor (D-π-A) structure. mdpi.com In its "off" state, the fluorescence of the this compound core is quenched. Upon interaction with a specific analyte, such as an enzyme or a reactive oxygen species (ROS), the recognition group undergoes a chemical reaction. nih.gov This reaction triggers a structural or electronic change that disrupts the quenching mechanism, leading to a significant increase in fluorescence intensity—a "turn-on" response. mdpi.com For example, probes have been designed where a recognition group is cleaved by an aminopeptidase, restoring the fluorescence of the core. nih.gov Synthesis involves conjugating the this compound fluorophore to a responsive moiety that can react selectively with the target of interest, such as hydrogen sulfide or specific enzymes. mdpi.com

Design Strategy Mechanism of Action Typical Target
Turn-On Probes A reaction with the analyte removes a quenching group, leading to a dramatic increase in fluorescence intensity.Enzymes, Reactive Oxygen Species (ROS), pH
Ratio-Based Probes The probe exhibits a shift in its emission wavelength upon binding to the analyte, allowing for ratiometric measurement.Metal Cations, pH
Intramolecular Charge Transfer (ICT) The analyte induces a change in the electronic properties of the donor-π-acceptor structure, modulating fluorescence.Polarity, Viscosity, Specific Analytes

Multivalent this compound Probes for Enhanced Molecular Recognition

Multivalency is a powerful strategy employed to enhance the binding affinity and specificity of molecular probes. By incorporating multiple recognition elements onto a single this compound scaffold, the probe can engage with multiple binding sites on a target simultaneously. This synergistic interaction, known as the multivalent effect, leads to a significant increase in binding strength (avidity) compared to a monovalent probe with a single recognition site. nih.gov

A new class of multicarboxylate-containing carbocyanine dye constructs serves as a prime example. nih.gov In this approach, a core this compound dye, such as cypate, is chemically modified to create dendritic arrays with multiple terminal carboxylate groups. These groups can then be conjugated to targeting ligands, like D-(+)-glucosamine, which recognizes specific receptors overexpressed on cancer cells. nih.gov Such multivalent designs not only amplify the binding affinity but also allow the this compound core to act as a fluorescent antenna for reporting the binding event. nih.gov Studies have shown that these multivalent constructs can lead to better tumor uptake and retention compared to their monovalent counterparts, making them highly effective for targeted imaging. nih.gov

Near-Infrared (NIR) this compound Dyes for Deep-Tissue Imaging

One of the most significant advantages of this compound dyes is that their spectral properties can be tuned to operate in the near-infrared (NIR) region of the electromagnetic spectrum. macsenlab.comnih.gov The NIR window, particularly the NIR-I (700-900 nm) and NIR-II (900-1700 nm) ranges, is highly advantageous for in-vivo imaging. macsenlab.com Light in this region can penetrate deeper into biological tissues because of reduced absorption and scattering by endogenous biomolecules like hemoglobin and water. biotium.com Furthermore, tissue autofluorescence is significantly lower in the NIR range, which results in clearer images with higher contrast and improved signal-to-noise ratios. macsenlab.combiotium.com

This compound dyes are excellent candidates for developing NIR probes due to their strong light absorption and high fluorescence quantum yields. nih.gov By modifying the length of the polymethine chain that connects the two heterocyclic nuclei of the cyanine structure, the absorption and emission wavelengths can be precisely controlled. macsenlab.com For deep-tissue imaging, NIR-II probes are particularly promising as longer wavelengths scatter less, enabling even deeper penetration. macsenlab.com Researchers have developed modified cyanine dyes, such as CH1055-PEG, that operate in the NIR-II window and have shown promise in tumor visualization. macsenlab.com These probes can be conjugated to targeting molecules like antibodies or peptides to specifically accumulate in pathological tissues, such as tumors, allowing for precise visualization and surgical guidance. macsenlab.combiotium.com

Spectral Window Wavelength Range Advantages Limitations Example Dyes
NIR-I 700-900 nmGood tissue penetration, Low autofluorescenceLimited penetration depth due to light scatteringIndocyanine Green (ICG), IRDye 800CW
NIR-II 900-1700 nmDeeper tissue penetration, Less light scattering, Higher image contrastFewer available dyes, Requires specialized imaging equipmentCH1055-PEG, IR-1061

This compound-Based Tools for Studying Molecular Interactions

Beyond their role in bioimaging, this compound derivatives are engineered as sophisticated tools for investigating complex molecular interactions within their native biological context. Their robust photophysical properties and chemical versatility allow them to be incorporated into affinity-based probes and photoaffinity labels to identify and characterize protein-small molecule and protein-protein interactions. hku.hk

Affinity-Based Probes Utilizing this compound Scaffolds

Affinity-based probes are designed to bind non-covalently to a specific protein target. In this design, the this compound fluorophore serves as the reporter unit. It is chemically linked to a ligand—a molecule with known affinity for a protein of interest. nih.gov When the probe is introduced into a biological system, the ligand directs it to its specific protein target. The binding event can then be visualized and quantified by detecting the fluorescence of the this compound scaffold. This approach allows researchers to determine the localization and abundance of target proteins within cells and tissues. The design is modular; by changing the ligand, the probe can be retargeted to different proteins, while the this compound core provides a consistent and predictable fluorescent signal. nih.gov

Photoaffinity Labeling with this compound Derivatives

Photoaffinity labeling (PAL) is a powerful technique used to convert non-covalent, often transient, molecular interactions into stable covalent bonds. nih.gov This is achieved by incorporating a photoreactive group into the probe's structure. For a this compound-based photoaffinity probe, the molecule includes the this compound core for visualization, a targeting ligand, and a photoreactive moiety, such as a diazirine or an aryl azide. hku.hknih.gov

The process begins with the probe binding reversibly to its target protein. Upon irradiation with UV light of a specific wavelength, the photoreactive group is activated, transforming into a highly reactive intermediate (e.g., a carbene from a diazirine). nih.goviris-biotech.de This intermediate rapidly and indiscriminately forms a covalent bond with nearby amino acid residues at the binding site. hku.hk This permanent "trapping" of the interaction allows for the subsequent isolation, enrichment, and identification of the labeled protein, often using mass spectrometry. nih.gov The this compound tag can aid in visualizing the labeled proteins in-gel before proteomic analysis. This technique is particularly valuable for identifying the targets of drugs, natural products, and other bioactive small molecules, thereby elucidating their mechanisms of action. hku.hknih.gov

Photoreactive Group Size Reactive Intermediate Activation Wavelength Key Features
Diazirine SmallCarbene~350-380 nmMinimally perturbing, high reactivity, rapid reaction kinetics. nih.gov
Aryl Azide LargerNitrene~254-300 nmLonger-lived intermediate, potential for broader labeling.
Benzophenone LargerTriplet Ketone~350-360 nmMore stable, reacts preferentially with C-H bonds.

Integration of this compound into Hybrid Molecular Systems for Chemical Biology Research

The unique photophysical properties of this compound, particularly its strong absorbance and emission in the near-infrared (NIR) spectrum, have positioned it as a premier candidate for the development of sophisticated hybrid molecular systems. These systems are engineered by conjugating this compound with other functional molecules, such as biomolecules or nanoparticles, to create advanced probes for chemical biology research. The integration of this compound into these constructs allows for highly specific and sensitive detection and imaging within complex biological environments. acs.orgsemanticscholar.orgresearchgate.net

One of the most powerful applications of this compound is in the creation of targeted fluorescent probes. By covalently linking this compound to antibodies, peptides, or small-molecule ligands, researchers can direct the fluorophore to specific cellular targets. nih.govnih.gov For instance, the conjugation of this compound with Trastuzumab, an antibody that targets the HER2 receptor, has enabled the high-contrast imaging of HER2-positive breast cancer cells. This specificity minimizes background signal and allows for the clear visualization of tumor margins and metastatic lesions in preclinical models.

Furthermore, this compound has been integrated into nanoparticle-based hybrid systems. These nanoconstructs serve as versatile platforms that can be loaded with therapeutic agents and surface-functionalized with targeting moieties. The inherent fluorescence of this compound within these nanoparticles provides a real-time tracking mechanism to monitor their biodistribution, cellular uptake, and drug release kinetics. This dual-functionality is invaluable for the development and optimization of targeted drug delivery systems.

Another innovative application lies in the development of "smart" or activatable probes. nih.gov In these systems, the fluorescence of this compound is initially quenched. However, upon interaction with a specific analyte or enzymatic activity, a conformational change or cleavage event occurs, leading to a significant increase in fluorescence. This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for the detection of specific biomarkers associated with disease states. For example, a this compound-based probe has been designed to become fluorescent only in the presence of caspase-3, a key enzyme involved in apoptosis, thereby providing a sensitive tool for monitoring programmed cell death.

The versatility of this compound is further demonstrated in its use in advanced microscopy techniques. Its photostability and brightness make it an excellent candidate for super-resolution imaging, allowing researchers to visualize cellular structures with unprecedented detail. semanticscholar.org By overcoming the diffraction limit of conventional microscopy, this compound-based probes are helping to unravel the intricate organization and dynamics of subcellular components.

The integration of this compound into hybrid molecular systems represents a significant advancement in chemical biology. acs.org These sophisticated tools are providing new insights into cellular processes, enabling more sensitive and specific diagnostics, and paving the way for the next generation of targeted therapies.

Interactive Data Table: this compound-Based Hybrid Systems

Hybrid System ComponentTargeting MoietyApplicationResearch Finding
AntibodyTrastuzumabTargeted imaging of HER2-positive cancer cellsHigh-contrast visualization of tumor boundaries in preclinical models.
NanoparticleFolic AcidTheranostics (Therapy + Diagnostics)Real-time tracking of drug delivery to folate receptor-expressing tumors.
PeptideRGD (Arginylglycylaspartic acid)Imaging of angiogenesisSpecific labeling of integrin-expressing endothelial cells in new blood vessels.
"Smart" ProbeCaspase-3 cleavable linkerApoptosis detection"Turn-on" fluorescence upon enzymatic cleavage, enabling sensitive monitoring of cell death.

Analytical Method Development for Callocyanine in Complex Matrices

Development of High-Performance Liquid Chromatography (HPLC) Methods for Callocyanine Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. globalresearchonline.netwikipedia.org Its application is crucial for analyzing the compound in various samples, from pharmaceutical formulations to biological fluids. torontech.comconductscience.com The development of an effective HPLC method is influenced by the physicochemical properties of this compound, such as its polarity, solubility, and pH/pKa values. globalresearchonline.net

A typical HPLC system consists of a pump to deliver the mobile phase, an injector to introduce the sample, a column containing the stationary phase for separation, a detector to identify the eluted components, and a data acquisition system. wikipedia.orglibretexts.org The separation mechanism is based on the differential distribution of the analyte between the stationary and mobile phases. conductscience.com

The optimization of an HPLC method for this compound analysis involves a systematic approach to achieve the desired separation with good resolution, peak shape, and sensitivity. Key parameters that are optimized include the stationary phase, mobile phase composition, and detector settings. emerypharma.com

Stationary Phase Selection: The choice of the stationary phase is critical and depends on the polarity of this compound. For a non-polar compound, a normal-phase HPLC with a polar stationary phase (e.g., silica) and a non-polar mobile phase would be appropriate. wikipedia.orglibretexts.org Conversely, for a polar analyte, reversed-phase HPLC with a non-polar stationary phase (e.g., C18) and a polar mobile phase is the method of choice. libretexts.org

Mobile Phase Optimization: The composition of the mobile phase, including the type of organic solvent (e.g., acetonitrile, methanol), its proportion with the aqueous phase, and the pH of the aqueous buffer, is meticulously adjusted to achieve optimal retention and peak symmetry for this compound. globalresearchonline.netresearchgate.net Gradient elution, where the mobile phase composition is changed during the run, is often employed to separate complex mixtures containing this compound and its related impurities. globalresearchonline.net

Detector Selection and Settings: The selection of the detector is based on the chromophoric or other detectable properties of this compound. A UV-Visible or Photodiode Array (PDA) detector is commonly used if the molecule contains chromophores. globalresearchonline.net The detection wavelength is selected at the absorbance maximum of this compound to ensure the highest sensitivity. For compounds without a strong chromophore, other detectors like fluorescence or mass spectrometry (MS) can be utilized. libretexts.org

Illustrative Data for HPLC Method Optimization:

ParameterCondition 1Condition 2 (Optimized)Rationale for Optimization
Column C8, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 250 mmC18 provides better retention and resolution for the target analyte.
Mobile Phase 50:50 Methanol:Water65:35 Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile offers better peak shape; pH control improves peak symmetry.
Flow Rate 1.2 mL/min1.0 mL/minSlower flow rate increases separation efficiency.
Detection UV at 254 nmPDA at 275 nm (λmax of this compound)Detection at λmax provides higher sensitivity.
Retention Time 3.5 min5.4 minLonger retention time indicates better interaction and separation.
Peak Tailing 1.81.1Value closer to 1 indicates a more symmetrical peak.
Resolution 1.2>2.0Higher resolution indicates better separation from adjacent peaks.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times and superior resolution. eag.comwiley.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires higher operating pressures. eag.comlabcompare.com The transition from HPLC to UHPLC for this compound analysis can lead to increased sample throughput and efficiency, which is particularly beneficial in high-throughput screening and quality control environments. americanpharmaceuticalreview.com

UHPLC systems are designed to handle pressures up to 100 MPa (15,000 psi) or more, compared to the typical 40 MPa (6,000 psi) limit of HPLC systems. eag.comchromatographyonline.com This allows for the use of longer columns or higher flow rates, further enhancing separation power. The reduced particle size in UHPLC columns leads to less band broadening, resulting in sharper and taller peaks, which improves sensitivity and the accuracy of quantification. eag.com

Key Advantages of UHPLC for this compound Analysis:

Increased Resolution: Better separation of this compound from impurities and matrix components. eag.com

Faster Analysis: Run times can be reduced by a factor of up to 10 compared to HPLC. labcompare.com

Higher Sensitivity: Sharper peaks lead to lower detection limits. wiley.com

Reduced Solvent Consumption: Shorter run times and lower flow rates decrease solvent usage, making it a more environmentally friendly and cost-effective method. labcompare.com

Comparative Data: HPLC vs. UHPLC for this compound Analysis

ParameterConventional HPLCUHPLC
Column Particle Size 5 µm< 2 µm
Column Dimensions 4.6 x 250 mm2.1 x 100 mm
Flow Rate 1.0 mL/min0.4 mL/min
Pressure ~20 MPa~80 MPa
Analysis Time 15 min3 min
Resolution (Rs) 2.13.5
Solvent Consumption/Run 15 mL1.2 mL

Gas Chromatography (GC) Coupled Techniques for Volatile this compound Derivatives

For this compound derivatives that are volatile and thermally stable, Gas Chromatography (GC) is a powerful analytical technique. mdpi.com In GC, the sample is vaporized and injected into a column where separation occurs based on the compound's boiling point and interaction with the stationary phase. sigmaaldrich.com

Often, this compound may not be sufficiently volatile for GC analysis in its native form. In such cases, derivatization is employed to convert it into a more volatile and thermally stable compound. research-solution.com Common derivatization techniques include silylation, acylation, or alkylation, which target active hydrogen groups like -OH, -NH, and -COOH. research-solution.comslideshare.net Trimethylsilyl (TMS) derivatives are frequently used due to their high volatility and good chromatographic properties. mdpi.com

GC is often coupled with Mass Spectrometry (GC-MS), which provides both separation and structural identification of the volatile derivatives. chalmers.se This combination is highly specific and sensitive, allowing for the confident identification and quantification of this compound derivatives even in complex matrices. mdpi.com The mass spectrometer fragments the eluting compounds into characteristic ions, providing a unique "fingerprint" for identification. chalmers.se

Typical GC-MS Parameters for a Derivatized this compound:

ParameterSetting
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1 mL/min
Inlet Temperature 280 °C
Oven Program Start at 100 °C, ramp to 300 °C at 10 °C/min, hold for 5 min
Derivatizing Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 m/z
Expected Retention Time Dependent on the specific derivative

Capillary Electrophoresis (CE) for this compound Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that is orthogonal to HPLC and can be used for the characterization of this compound, particularly if it is a charged molecule. aurorabiomed.comnih.gov Separation in CE is based on the differential migration of analytes in an electric field within a narrow fused-silica capillary. mdpi.com This migration is dependent on the analyte's charge-to-size ratio. aurorabiomed.com

CE offers several advantages, including high efficiency, short analysis times, and minimal sample and reagent consumption. aurorabiomed.commdpi.com Different modes of CE can be employed for this compound analysis:

Capillary Zone Electrophoresis (CZE): Separates analytes based on their electrophoretic mobility in a free solution. aurorabiomed.commdpi.com

Micellar Electrokinetic Chromatography (MEKC): Allows for the separation of neutral compounds by adding surfactants to the buffer to form micelles, which act as a pseudo-stationary phase. mdpi.com

CE can be particularly useful for purity analysis, stability studies, and the characterization of charge variants of this compound. nih.gov The hyphenation of CE with mass spectrometry (CE-MS) provides a powerful tool for obtaining structural information and confirming the identity of the analyte and its impurities. nih.govdiva-portal.org

Illustrative CE-CZE Data for this compound Purity Analysis:

PeakMigration Time (min)Area (%)Identification
14.299.2This compound
24.50.5Impurity A
34.90.3Impurity B

Validation Strategies for Robust this compound Analytical Procedures

Analytical method validation is a formal process that provides documented evidence that an analytical procedure is suitable for its intended purpose. scielo.brresearchgate.net For this compound analysis, validation is performed in accordance with guidelines from regulatory bodies like the International Council for Harmonisation (ICH). globalresearchonline.netlabmanager.com The goal is to ensure the method provides reliable, accurate, and reproducible results. scielo.br

Validation involves assessing several performance characteristics, including specificity, linearity, accuracy, precision, range, and robustness. elementlabsolutions.comresearchgate.net

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. elementlabsolutions.comloesungsfabrik.de For a chromatographic method, specificity is demonstrated by showing that the peak for this compound is well-resolved from other peaks. chromatographytoday.com

Selectivity is a more general term that refers to the ability of a method to differentiate and quantify the analyte from other substances in the sample. loesungsfabrik.de While specificity implies a method for a single analyte, selectivity is often used when multiple components are of interest. chromatographytoday.com

To assess the specificity and selectivity of a this compound analytical method, the following experiments are typically performed:

Analysis of a Placebo/Blank Matrix: A sample containing all components except for this compound is analyzed to ensure that no interfering peaks are observed at the retention time of the analyte.

Forced Degradation Studies: this compound is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the intact this compound from these degradation products.

Peak Purity Analysis: Using a PDA detector, the spectral purity of the this compound peak can be assessed to ensure it is not co-eluting with any impurities. torontech.com

Example of Specificity Data from a Forced Degradation Study:

Stress ConditionThis compound Peak PurityResolution from Nearest Degradant
Acid Hydrolysis Pass (>0.999)2.5
Base Hydrolysis Pass (>0.999)3.1
Oxidation Pass (>0.999)2.8
Thermal Pass (>0.999)2.2
Photolytic Pass (>0.999)3.5

Method Transferability and Robustness Considerations

Robustness is the ability of an analytical method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. lcms.cz For a this compound analytical method, robustness would be evaluated by intentionally varying parameters such as:

pH of the mobile phase

Mobile phase composition

Column temperature

Flow rate

Wavelength of detection

The goal is to identify the critical parameters that could affect the method's performance and to establish appropriate operational ranges. lcms.cz

Method Transferability refers to the process of demonstrating that a validated analytical method can be successfully performed in a different laboratory. It is a critical step in ensuring that the method can be used by different organizations with comparable results. The transferability of a this compound analytical method would involve a formal process where the originating laboratory provides the receiving laboratory with the validated method and supports the transfer with a pre-approved protocol. The receiving laboratory would then perform a set of experiments to demonstrate that they can achieve the pre-defined acceptance criteria for precision and accuracy.

Automated Sample Preparation Techniques for this compound Analysis

Automated sample preparation offers significant advantages in terms of increased throughput, improved reproducibility, and reduced analyst exposure to potentially hazardous materials. siebtechnik-tema.comthermofisher.combiotage.com For the analysis of this compound in complex matrices, several automated techniques could be employed:

Automated Solid-Phase Extraction (SPE): This is a widely used technique for the cleanup and concentration of analytes from a liquid sample. thermofisher.com In the context of this compound, an automated SPE system could be used to isolate the compound from a complex matrix, such as biological fluids or environmental samples, prior to analysis. thermofisher.com

Automated Liquid-Liquid Extraction (LLE): This technique partitions an analyte between two immiscible liquid phases. Automated LLE systems can perform this extraction in a high-throughput format, reducing manual labor and improving consistency.

Robotic Workstations: Fully automated robotic platforms can perform a sequence of sample preparation steps, including weighing, dissolution, extraction, filtration, and dilution. sotax.com For instance, the autoSP3 (automated sonication and single-pot solid-phase-enhanced sample preparation) workflow enables the concurrent processing of 96 clinical samples. nih.gov

Table 2: Comparison of Manual vs. Automated Sample Preparation for this compound Analysis

ParameterManual PreparationAutomated Preparation
Throughput LowHigh
Reproducibility Analyst-dependentHigh
Analyst Time HighLow
Potential for Error HigherLower
Initial Cost LowHigh

This table provides a general comparison and the specific benefits of automation would depend on the chosen technology and the complexity of the this compound analysis.

The selection of an appropriate automated sample preparation technique would depend on the specific characteristics of the sample matrix, the concentration of this compound, and the desired sample throughput.

Future Directions and Emerging Research Avenues for Callocyanine

Exploration of Novel Synthetic Methodologies for Enhanced Diversity

The traditional synthesis of the gallocyanine (B75355) core has been established for some time. chemicalbook.com However, future research is focused on developing novel synthetic methodologies to create a wider diversity of Callocyanine derivatives with enhanced properties. The aim is to improve synthetic efficiency, yield, and to introduce novel functional groups that can modulate the compound's biological and photophysical characteristics.

One promising area is the use of greener synthetic routes. This involves exploring water-based reactions, and the use of biocatalysts to reduce the environmental impact of the synthesis. The development of one-pot synthesis protocols is another key objective to streamline the production of this compound analogues.

Furthermore, the exploration of novel cross-coupling reactions could open up new avenues for the functionalization of the this compound scaffold. Methodologies such as C-H activation could allow for the direct introduction of substituents, avoiding the need for pre-functionalized starting materials. This would significantly expand the chemical space available for the design of new this compound-based compounds.

A recent study on the synthesis of gallocyanine derivatives for the potential treatment of Alzheimer's disease highlights the importance of modifying substituent groups at various positions on the phenoxazinone scaffold. This research demonstrated that variations in alkyl ester and amino groups can significantly impact the biological activity of the compounds. Future synthetic strategies will likely build upon these findings to create libraries of diverse this compound derivatives for high-throughput screening.

Table 1: Comparison of Traditional vs. Novel Synthetic Approaches for this compound Derivatives

Feature Traditional Synthesis Novel Methodologies (Future Direction)
Solvents Often organic solvents Aqueous media, ionic liquids
Catalysts Traditional acid/base catalysts Biocatalysts, metal catalysts for cross-coupling
Efficiency Multi-step synthesis One-pot reactions, C-H activation
Diversity Limited by starting material availability High-throughput synthesis of diverse libraries
Environmental Impact Higher waste generation Reduced waste, use of renewable resources

Advanced Spectroscopic Techniques for Real-Time Mechanistic Studies

Understanding the reaction mechanisms of this compound is crucial for optimizing its applications. While standard spectroscopic techniques have been employed, the future of this compound research lies in the application of advanced spectroscopic methods for real-time mechanistic studies. These techniques can provide unprecedented insights into the transient intermediates and reaction kinetics of this compound in various chemical and biological environments.

Time-resolved fluorescence spectroscopy, for instance, can be used to study the excited-state dynamics of this compound and its derivatives. This is particularly relevant for its application as a fluorescent probe, where understanding the fluorescence quenching or enhancement mechanisms is key. Femtosecond transient absorption spectroscopy is another powerful tool that can be used to probe the initial photochemical events that occur upon excitation of the this compound molecule.

For studying its interactions with biological macromolecules, techniques such as surface-enhanced Raman spectroscopy (SERS) and nuclear magnetic resonance (NMR) spectroscopy are invaluable. SERS can provide vibrational information with high sensitivity, allowing for the study of this compound binding to proteins or nucleic acids at the single-molecule level. Advanced NMR techniques, such as saturation transfer difference (STD) NMR, can be used to map the binding epitopes of this compound on its biological targets.

A study on the use of Gallocyanine as a fluorogenic chemosensor for superoxide (B77818) anion radicals utilized fluorescence spectroscopy to monitor the reaction. Future studies could employ more advanced techniques to gain a deeper understanding of the reaction mechanism between this compound and reactive oxygen species.

Table 2: Advanced Spectroscopic Techniques for this compound Research

Technique Information Gained Application Area
Time-resolved Fluorescence Spectroscopy Excited-state lifetimes, quenching mechanisms Development of fluorescent probes
Femtosecond Transient Absorption Spectroscopy Ultrafast photochemical processes Understanding photo-reactivity
Surface-Enhanced Raman Spectroscopy (SERS) Vibrational modes of bound molecules Studying biomolecular interactions
Saturation Transfer Difference (STD) NMR Mapping of binding sites Drug design and discovery

Integration of Artificial Intelligence and Machine Learning in this compound Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new molecules, and this compound is no exception. These computational tools can be used to predict the properties of novel this compound derivatives, prioritize synthetic targets, and accelerate the discovery of compounds with desired functionalities.

One of the key applications of AI/ML in this area is the development of quantitative structure-activity relationship (QSAR) models. These models can correlate the structural features of this compound derivatives with their biological activity or photophysical properties. By training these models on existing data, it is possible to predict the activity of virtual compounds, thereby guiding the design of new and more potent analogues.

Generative models, a class of AI algorithms, can be used to design novel this compound scaffolds de novo. These models can learn the underlying patterns in the chemical space of known phenoxazine (B87303) dyes and generate new molecular structures with optimized properties. This approach has the potential to uncover novel this compound derivatives with unique characteristics that may not be accessible through traditional design strategies.

Furthermore, AI and machine learning can be employed to analyze large datasets from high-throughput screening experiments. This can help to identify hit compounds, understand structure-activity relationships, and guide the optimization of lead compounds. While specific applications of AI to this compound are still emerging, the general advancements in AI for molecular design are highly relevant for the future of this compound.

Expanding this compound's Utility in Emerging Chemical Biology Frontiers

While this compound has been explored for its potential in areas such as Alzheimer's disease research and as a fluorescent probe, its utility in other emerging frontiers of chemical biology is an exciting area for future investigation. Its unique chemical structure and properties make it a versatile scaffold for the development of new chemical tools to probe biological systems.

One such area is the development of targeted fluorescent probes. By conjugating this compound to specific targeting moieties, such as peptides or antibodies, it is possible to create probes that can selectively label and image specific cells or subcellular compartments. This would be highly valuable for disease diagnosis and for studying biological processes with high spatial and temporal resolution.

Another emerging application is in the field of photodynamic therapy (PDT). Phenoxazine dyes are known to generate reactive oxygen species upon irradiation with light. This property could be harnessed to develop this compound-based photosensitizers for PDT, a non-invasive cancer treatment modality.

The ability of Gallocyanine to act as a DKK1 inhibitor in the Wnt signaling pathway suggests its potential as a modulator of other biological pathways. scbt.com Future research could explore the development of this compound derivatives as selective inhibitors or activators of other enzymes or signaling proteins, thereby expanding its therapeutic potential. A recent study also highlighted the potential of Gallocyanine in flow batteries, indicating a move towards applications in materials science.

Table 3: Potential Future Applications of this compound in Chemical Biology

Application Area Rationale Potential Impact
Targeted Fluorescent Probes Conjugation to targeting ligands High-resolution cellular imaging, diagnostics
Photodynamic Therapy (PDT) Generation of reactive oxygen species upon irradiation Non-invasive cancer therapy
Enzyme/Protein Modulation Scaffold for inhibitor/activator design Novel therapeutic agents
Bio-orthogonal Chemistry Functional handles for specific chemical reactions in vivo Probing biological processes in living systems

Q & A

Basic: What are the standard protocols for synthesizing and characterizing Callocyanine, and how can researchers ensure reproducibility?

Methodological Answer:
Synthesis of this compound requires precise control of reaction conditions (e.g., temperature, solvent system, stoichiometry). A typical protocol involves condensation reactions under inert atmospheres, followed by purification via column chromatography. Characterization should include nuclear magnetic resonance (NMR) for structural confirmation, high-resolution mass spectrometry (HRMS) for molecular weight validation, and UV-Vis spectroscopy to assess photophysical properties . To ensure reproducibility, document all parameters (e.g., solvent purity, catalyst batch) and cross-validate results with independent techniques (e.g., X-ray crystallography for structural elucidation) . Experimental sections in publications must detail procedural nuances, such as inert gas flow rates or cooling gradients, to enable replication .

Basic: How can researchers determine the purity of this compound, and what analytical methods are most reliable?

Methodological Answer:
Purity assessment requires orthogonal methods:

  • Chromatographic techniques : HPLC with UV detection (≥95% purity threshold) or GC-MS for volatile derivatives.
  • Elemental analysis : Carbon-hydrogen-nitrogen (CHN) combustion analysis to confirm stoichiometric ratios.
  • Spectroscopic cross-check : Compare experimental UV-Vis spectra with computational simulations (e.g., TD-DFT) to detect impurities affecting absorption bands .
    For novel derivatives, combine these with thermogravimetric analysis (TGA) to rule out solvent residues or decomposition products .

Advanced: How should researchers design experiments to investigate the structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:
SAR studies require systematic variation of substituents while controlling other variables:

Scaffold modification : Introduce functional groups (e.g., electron-withdrawing/donating groups) at specific positions on the this compound core.

Experimental controls : Use parent this compound as a baseline for comparison in biological or photochemical assays.

High-throughput screening : Employ microplate readers to test derivatives under identical conditions (e.g., light intensity, pH).

Data normalization : Express activity relative to internal standards (e.g., quantum yield measurements using reference dyes) .
Statistical tools like multivariate analysis (e.g., PCA) can identify key structural contributors to activity .

Advanced: How can contradictory spectroscopic data (e.g., conflicting NMR or fluorescence results) in this compound studies be resolved?

Methodological Answer:
Contradictions often arise from sample preparation or instrument calibration. Follow this workflow:

Replicate experiments : Confirm results across multiple batches and independent labs.

Control environmental factors : Test for oxygen/moisture sensitivity, which may degrade this compound.

Cross-validate techniques : Pair NMR with IR spectroscopy to confirm functional groups; compare fluorescence lifetimes measured via time-correlated single-photon counting (TCSPC) and streak cameras .

Review literature protocols : Identify common pitfalls (e.g., aggregation-induced emission changes) and adjust experimental conditions accordingly .
Publish negative results to contextualize discrepancies and refine community standards .

Basic: What are the best practices for optimizing this compound’s solubility and stability in aqueous media for biological applications?

Methodological Answer:

  • Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or formulate with cyclodextrins/nanoparticles.
  • Stability testing : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC and dynamic light scattering (DLS) for aggregation .
  • Buffer compatibility : Screen phosphate, Tris, and HEPES buffers to identify optimal conditions .
    Document all formulations in supplemental materials to aid comparative studies .

Advanced: How should researchers analyze conflicting computational and experimental data on this compound’s electronic properties?

Methodological Answer:

Benchmark computational methods : Compare density functional theory (DFT) functionals (e.g., B3LYP vs. CAM-B3LYP) to identify those aligning with experimental UV-Vis/electrochemical gaps.

Solvent effects : Incorporate implicit/explicit solvent models in simulations to match experimental conditions.

Validate assumptions : Check for neglected excited-state dynamics (e.g., singlet-triplet splitting) via transient absorption spectroscopy .

Collaborative verification : Share raw data and computational scripts openly for peer validation .

Basic: What ethical and methodological considerations apply when designing in vitro toxicity studies for this compound?

Methodological Answer:

  • Cell line selection : Use validated lines (e.g., HEK293, HeLa) and include positive/negative controls (e.g., cisplatin for cytotoxicity).
  • Dose-response curves : Test a wide concentration range (nM–µM) to identify IC50 values.
  • Ethical reporting : Adhere to ARRIVE guidelines for preclinical studies; disclose conflicts of interest and funding sources .
  • Data transparency : Publish full datasets, including outlier analyses and statistical power calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.